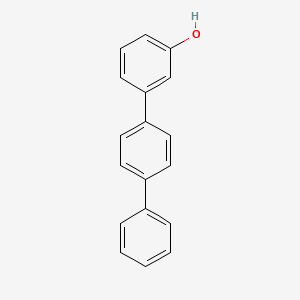

3-(4-phenylphenyl)phenol

Description

Contextualization of Biphenyl (B1667301) and Phenolic Scaffolds in Chemical Science

Biphenyl and phenolic scaffolds are fundamental building blocks in the realm of chemical science, each contributing distinct and valuable properties to the molecules they form. The biphenyl moiety, consisting of two connected phenyl rings, provides a rigid and tunable framework that is central to the design of liquid crystals, advanced polymers, and pharmaceutical agents. Its ability to participate in various coupling reactions makes it a versatile platform for creating complex molecular structures. rsc.org Biphenyl derivatives are integral to the production of a wide range of products, including agricultural chemicals, fluorescent layers in organic light-emitting diodes (OLEDs), and as key intermediates in organic synthesis.

Similarly, the phenolic scaffold, characterized by a hydroxyl group attached to an aromatic ring, is ubiquitous in nature and synthetic chemistry. researchgate.net Phenolic compounds are renowned for their antioxidant, antimicrobial, anti-inflammatory, and antiproliferative activities, which has spurred extensive research into their application in medicine and industry. uobaghdad.edu.iq In materials science, phenolic resins are valued for their high thermal stability and flame-retardant properties. byjus.com The combination of these two scaffolds in a single molecule, as seen in hydroxylated biphenyls, creates a synergistic effect, leading to compounds with enhanced and often novel properties.

Significance of Hydroxylated Biphenyls as Core Chemical Structures

Hydroxylated biphenyls, which feature both a biphenyl backbone and one or more hydroxyl groups, represent a particularly important class of compounds. Their characteristic structure includes two aromatic rings connected by a single carbon-carbon bond, a feature that has been shown to enhance their ability to counteract oxidative stress, in some cases even more effectively than their individual phenolic monomers. tandfonline.com This has led to significant interest in their potential as potent antioxidants. pubcompare.ai

The position of the hydroxyl group on the biphenyl structure is crucial in determining the compound's physical and chemical properties, including its acidity and boiling point. byjus.com For instance, the sulfonation of biphenyl followed by hydrolysis yields p-hydroxybiphenyl, a useful fungicide. mdpi.com Furthermore, hydroxylated biphenyls are recognized as metabolites of polychlorinated biphenyls (PCBs), a class of persistent organic pollutants. vietnamjournal.ruresearchgate.net The study of these hydroxylated metabolites is critical for understanding the environmental fate and toxicity of PCBs. The diverse applications of hydroxylated biphenyls also extend to the synthesis of high-performance polymers, such as poly(arylene ether)s, where they contribute to desirable properties like high glass transition temperatures and thermal stability. researchgate.net

Scope and Research Trajectories of 3-(4-phenylphenyl)phenol in Modern Chemistry

While extensive research exists for hydroxylated biphenyls as a class, specific investigations into the this compound isomer are less documented in publicly available literature. However, based on the known reactivity and applications of its structural isomers and related compounds, several promising research trajectories can be envisioned for this molecule.

Given that its isomer, 3-hydroxybiphenyl, is utilized as a laboratory reagent and a building block in organic synthesis, this compound likely holds similar potential as a key intermediate for creating more complex molecules. pubcompare.ai The presence of the phenolic hydroxyl group allows for a variety of chemical transformations, including etherification and esterification, which are fundamental reactions in the synthesis of new materials and pharmaceuticals. libretexts.org

One significant area of potential application is in polymer chemistry. Hydroxylated biphenyls are known to be valuable monomers for producing high-performance polymers like poly(arylene ether)s. researchgate.netresearchgate.net The specific structure of this compound could be exploited to synthesize novel polymers with tailored thermal and mechanical properties.

Furthermore, research into 3-hydroxybiphenyl derivatives has revealed interesting biological activities, including potential as antioxidant precursors and antiproliferative agents upon photochemical activation. rsc.orgpubcompare.ai This suggests that this compound and its derivatives could be promising candidates for investigation in medicinal chemistry, particularly in the development of new therapeutic agents. The fungistatic activity observed in other 3-hydroxybiphenyl derivatives further supports the exploration of this compound for applications in agriculture or as preservatives. acs.org Future research will likely focus on the synthesis of this compound and the systematic evaluation of its physical, chemical, and biological properties to unlock its full potential.

Data on Related Hydroxylated Biphenyls

To provide context for the potential properties of this compound, the following tables present data for the closely related and more extensively studied isomer, 3-hydroxybiphenyl, and summarize the applications of various hydroxylated biphenyls.

Table 1: Physical and Chemical Properties of 3-Hydroxybiphenyl

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀O | nist.gov |

| Molecular Weight | 170.21 g/mol | nist.gov |

| CAS Number | 580-51-8 | nist.gov |

| Melting Point | 75 - 80 °C | accustandard.com |

| Boiling Point | >300 °C | accustandard.com |

| Appearance | Solid | pubcompare.ai |

Table 2: Selected Research Applications of Hydroxylated Biphenyls

| Compound/Derivative Class | Application Area | Research Finding | Reference(s) |

| 4-Phenylphenol | Fungicides | Intermediate in the synthesis of the fungicide bitertanol. | pubcompare.ai |

| 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives | Anticancer Agents | Investigated as allosteric inhibitors of EGFR tyrosine kinase for cancer therapy. | vietnamjournal.runih.gov |

| 3-Hydroxybiphenyl Derivatives | Photochemotherapy | Photochemical generation of zwitterionic quinone methides shows enhanced antiproliferative activity. | rsc.org |

| Poly(arylene ether)s from Biphenols | High-Performance Polymers | Used to synthesize polymers with high glass transition temperatures and thermal stability. | researchgate.netresearchgate.net |

| 3-Hydroxybiphenyl Derivatives | Agrochemicals | Studied for their fungistatic activity. | acs.org |

Structure

3D Structure

Properties

IUPAC Name |

3-(4-phenylphenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O/c19-18-8-4-7-17(13-18)16-11-9-15(10-12-16)14-5-2-1-3-6-14/h1-13,19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUZCTPSNVFMYOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40286740 | |

| Record name | 1,1':4',1''-terphenyl-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40286740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6330-21-8 | |

| Record name | NSC47145 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47145 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1':4',1''-terphenyl-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40286740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 4 Phenylphenyl Phenol and Analogous Hydroxylated Biphenyls

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. For the synthesis of 3-(4-phenylphenyl)phenol and its analogs, these methods typically involve the coupling of an aryl halide or triflate with an organometallic reagent in the presence of a palladium or nickel catalyst.

Suzuki–Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is one of the most widely used methods for the synthesis of biaryl compounds due to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents. gre.ac.ukyonedalabs.com The synthesis of hydroxylated biphenyls via Suzuki-Miyaura coupling typically involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.

A potential synthetic route to this compound via Suzuki-Miyaura coupling could involve the reaction of 3-bromo-1,1'-biphenyl with a suitable boronic acid derivative of phenol (B47542), or the coupling of 4-phenylphenylboronic acid with a protected 3-bromophenol (B21344). The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling for Biphenyl (B1667301) Synthesis

| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 |

| 2 | 1-Chloro-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (2) | K₂CO₃ | 1,4-Dioxane | 80 | 92 |

This table presents generalized conditions for biphenyl synthesis; specific optimization would be required for the synthesis of this compound.

Stille Coupling Methods

The Stille coupling utilizes organotin reagents (stannanes) and organic halides or triflates, catalyzed by palladium complexes. wikipedia.org This method is valued for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents. orgsyn.org However, a significant drawback is the toxicity of the tin compounds. wikipedia.org

For the synthesis of hydroxylated biphenyls, a protected bromophenol could be coupled with an arylstannane. For instance, 3-(tributylstannyl)phenol (with the hydroxyl group potentially protected) could react with 4-bromobiphenyl (B57062) in the presence of a palladium catalyst.

Table 2: Examples of Stille Coupling for Biaryl Synthesis

| Entry | Aryl Halide | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | 4-Iodoanisole | Phenyltributyltin | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 91 |

| 2 | 3-Bromopyridine | (4-Methoxyphenyl)trimethyltin | PdCl₂(PPh₃)₂ (3) | - | CuI | DMF | 80 | 85 |

This table illustrates general conditions for Stille coupling; specific conditions would need to be developed for synthesizing this compound.

Kumada Cross-Coupling

The Kumada coupling was one of the first transition metal-catalyzed cross-coupling reactions developed and employs a Grignard reagent as the organometallic partner. organic-chemistry.orgwikipedia.org It is typically catalyzed by nickel or palladium complexes. organic-chemistry.orgjk-sci.com A primary limitation of this method is the high reactivity of the Grignard reagent, which can be incompatible with many functional groups, including unprotected phenols. jk-sci.com Therefore, protection of the hydroxyl group is necessary for the synthesis of hydroxylated biphenyls.

A plausible route to a precursor of this compound would involve the reaction of a protected 3-bromophenol with 4-phenylphenylmagnesium bromide, or the coupling of 4-bromobiphenyl with a protected 3-hydroxyphenylmagnesium bromide.

Table 3: General Conditions for Kumada Cross-Coupling

| Entry | Aryl Halide | Grignard Reagent | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 4-Chlorotoluene | Phenylmagnesium bromide | NiCl₂(dppp) (1) | THF | reflux | 97 |

| 2 | 1-Bromo-3,5-dimethylbenzene | 4-Methoxyphenylmagnesium bromide | Pd(PPh₃)₄ (2) | Ether | rt | 88 |

This table provides representative conditions for Kumada coupling. The synthesis of hydroxylated biphenyls would require appropriate protection of the hydroxyl group.

Hiyama Cross-Coupling

The Hiyama coupling involves the reaction of an organosilicon compound with an organic halide, catalyzed by palladium. wikipedia.org A key feature of this reaction is the activation of the relatively inert organosilane with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or a base. organic-chemistry.org Organosilanes are advantageous due to their low toxicity and high stability. organic-chemistry.org

To synthesize a hydroxylated biphenyl like this compound, a protected 3-bromophenol could be coupled with a phenyl- or substituted phenyl-trialkoxysilane.

Table 4: Illustrative Conditions for Hiyama Cross-Coupling | Entry | Aryl Halide | Organosilane | Catalyst (mol%) | Activator | Solvent | Temp (°C) | Yield (%) | |---|---|---|---|---|---|---| | 1 | 4-Iodoanisole | Phenyltrimethoxysilane | Pd(OAc)₂ (2) / L2 | TBAF | Toluene | 110 | 95 | | 2 | 1-Bromo-4-cyanobenzene | (4-Fluorophenyl)triethoxysilane | Pd/C (5) | TBAF·3H₂O | Toluene | 120 | 88 | | 3 | 4-Chloroanisole | Phenyltrifluorosilane | Pd(OAc)₂ (2.5) / XPhos | TBAF | t-BuOH | 110 | 71 |

This table showcases general conditions for the Hiyama coupling. Specific optimization is necessary for the target compound.

Negishi Cross-Coupling

The Negishi cross-coupling reaction utilizes organozinc reagents, which are more reactive than organoboranes and organosilanes but generally less reactive than organolithium or Grignard reagents. wikipedia.orgorganic-chemistry.org This method, typically catalyzed by palladium or nickel, offers a good balance of reactivity and functional group tolerance. organic-chemistry.orgchem-station.com It has been demonstrated that Negishi couplings can be performed on unprotected phenols under carefully controlled conditions. scispace.com

The synthesis of this compound could potentially be achieved by coupling 4-phenylphenylzinc chloride with 3-bromophenol.

Table 5: Representative Conditions for Negishi Cross-Coupling

| Entry | Aryl Halide | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 4-Bromobenzonitrile | Phenylzinc chloride | Pd(OAc)₂ (2) | SPhos (4) | THF | rt | 95 |

| 2 | 3-Iodophenol | Benzylzinc bromide | Pd(OAc)₂ (1) | SPhos (2) | THF | rt | 72 |

This table provides examples of Negishi coupling conditions. The direct coupling with unprotected phenols is possible but requires careful optimization.

Heck–Mizoroki Coupling for Biphenyl Derivatives

The Heck-Mizoroki reaction, or simply the Heck reaction, is a palladium-catalyzed reaction that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene. wikipedia.orgnih.gov While it is primarily used for the synthesis of substituted alkenes, variations of this reaction can be employed to construct biaryl systems, for instance, through a domino Heck-Diels-Alder reaction or by using aryl-substituted alkenes. The direct synthesis of biphenyls via a standard Heck reaction is not the most common application, but related methodologies exist. For instance, stilbene (B7821643) derivatives can be synthesized, which can then be further modified. nih.gov

A direct application to the synthesis of this compound is less straightforward than the previously mentioned cross-coupling reactions. However, it could potentially be used to synthesize a precursor which is then converted to the target molecule.

Table 6: General Conditions for Heck-Mizoroki Reaction

| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Iodobenzene | Styrene | Pd(OAc)₂ (1) | K₂CO₃ | DMA | 130-140 | 94 |

| 2 | 4-Bromobenzaldehyde | Ethyl acrylate | Pd(OAc)₂ (0.5) | K₂CO₃ | DMA | 130-140 | 86 |

This table illustrates typical conditions for the Heck-Mizoroki reaction. Its application to biphenyl synthesis is less direct than other cross-coupling methods.

Oxidative Coupling and Dimerization Strategies

Oxidative coupling and dimerization strategies represent a significant class of reactions for the synthesis of this compound and other hydroxylated biphenyls. These methods often proceed through the formation of phenoxy radicals, followed by their coupling to form the desired biaryl structure.

Microwave-Assisted Oxidative Coupling of Phenols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. In the context of synthesizing hydroxylated biphenyls, microwave-assisted oxidative coupling of phenols offers a more efficient and environmentally friendly alternative to conventional heating methods. cnr.itcnr.it This approach often utilizes sustainable solvents like water, minimizing the environmental impact. cnr.itcnr.it

A notable application of this technique is the synthesis of C2-symmetric hydroxylated biphenyls from natural phenols. cnr.itcnr.it By employing microwave irradiation, the synthesis efficiency can be significantly enhanced, while also mitigating potential safety hazards associated with prolonged reaction times. cnr.it The use of oxidants is crucial in these reactions to facilitate the selective formation of C2 symmetric dimers. cnr.it Research has demonstrated the successful synthesis of various C2 phenol dimers using both conventional and microwave-assisted techniques, highlighting the advantages of the latter in terms of safety and sustainability. cnr.it

For instance, the oxidative coupling of certain natural phenols using MTBAP in dichloromethane (B109758) has been reported with yields ranging from 46% to 65%. cnr.it The move towards microwave-mediated reactions in greener solvents like water and methanol (B129727) presents a safer, non-toxic, and economically viable option. cnr.itcnr.it

Homo- and Hetero Radical-Radical Coupling Mechanisms

The proposed mechanisms for the oxidative coupling of phenols often involve radical-radical coupling pathways. cnr.itcnr.it These can be categorized as either homo-coupling, where two identical phenol molecules react, or hetero-coupling, which involves two different phenols. An efficient method for the synthesis of unsymmetrical biphenols involves the oxidative cross-coupling of two different phenols using reagents like K₂S₂O₈ and Bu₄N⁺·HSO₃⁻ in CF₃COOH. acs.org This approach allows for the control of homocoupling, which is a common side reaction. acs.org

The fundamental process in these mechanisms is the generation of a phenoxy radical through a one-electron oxidation of the phenol. In inner-sphere processes, the phenolic substrate coordinates to a metal catalyst, followed by electron transfer or hydrogen atom abstraction to form the phenoxy radical. wikipedia.org The subsequent C-C bond formation can then occur between two of these radicals. While the direct coupling of two radicals is a simple concept, it is considered less likely than the addition of a phenoxy radical to a neutral phenol or phenoxide molecule. wikipedia.org

In iron-bisphosphine catalyzed cross-coupling reactions, the formation of biphenyl side products is a significant consideration. nih.gov Mechanistic studies have shown that an iron(II)-bisphenylated intermediate can initiate the catalytic cycle, leading to halogen abstraction and subsequent reductive elimination that produces biphenyls. nih.gov The degree of transmetalation of the iron species can influence the amount of biphenyl produced. nih.gov

Recent research has also explored the concept of hetero radical-pairing interactions, where two different π-electron radicals can associate. researchgate.net This has been demonstrated between a bipyridinium radical cation and a naphthalene-1,8:4,5-bis(dicarboximide) radical anion, driven by a combination of radical spin-spin interactions and Coulombic attraction. researchgate.net

Direct C–H Functionalization Approaches

Direct C–H functionalization has become a cornerstone of modern organic synthesis, offering a more atom- and step-economical approach to constructing complex molecules by avoiding the need for pre-functionalized starting materials. researchgate.net

Palladium(II)-Catalyzed Hydroxyl-Directed C(sp²)–H Hydroxylation of Biphenyl-2-ols

The hydroxyl group is a powerful directing group in transition metal-catalyzed C–H functionalization reactions. In the synthesis of hydroxylated biphenyls, the hydroxyl group of a biphenyl-2-ol can direct a palladium catalyst to functionalize the adjacent C–H bond. This strategy allows for the regioselective introduction of a second hydroxyl group. Palladium-catalyzed C–O bond formation, including hydroxylation and alkoxylation, is a well-established methodology. rsc.org

An example of a related transformation is the palladium-catalyzed ortho-C(sp²)–H bond alkoxylation of 2-aryloxypyridines, where the 2-pyridyloxyl group acts as the directing group. nih.gov This reaction proceeds in the presence of an oxidant like PhI(OAc)₂ and tolerates a variety of functional groups. nih.gov While this example involves an ether directing group, the principle of hydroxyl-directed C-H activation follows a similar mechanistic pathway where the hydroxyl group coordinates to the metal center, facilitating the C-H cleavage at the ortho position.

Rhodium(III)-Catalyzed Alkenyl C–H Activation for Phenol Synthesis

Rhodium(III) catalysis has proven to be highly effective for C–H activation and subsequent functionalization. A mild and efficient Rh(III)-catalyzed C–H olefination reaction between N-phenoxyacetamides and alkenes has been developed for the synthesis of ortho-alkenyl phenols. acs.orgfigshare.comnih.gov In this process, an oxidizing directing group is employed, which is traceless in the final product. acs.orgfigshare.comnih.gov

This methodology provides a direct route to ortho-alkenylated phenols, which can be valuable intermediates in the synthesis of more complex molecules. The use of a directing group is crucial for achieving high regioselectivity.

Distal C–H Functionalization Assisted by Directing Groups

Achieving regioselectivity at positions remote from an existing functional group presents a significant challenge in C–H functionalization. Various strategies have been developed to address this, often relying on the use of directing groups that can position a metal catalyst at a distal C–H bond. researchgate.net

One approach involves the use of a nitrile group as a directing group for the meta-C–H functionalization of biaryl compounds. nih.gov This method has been successfully applied to olefination, acetoxylation, and iodination reactions. nih.gov Computational studies using DFT have indicated that a ligand-containing Pd-Ag heterodimeric transition state is key to achieving the desired meta-selectivity. nih.gov The nitrile group is particularly useful as it can be readily converted into other functional groups such as amines, acids, and amides. nih.gov

Condensation Reactions for Substituted Phenols

Condensation reactions represent a foundational strategy in organic synthesis for the formation of complex molecules from simpler units. In the context of substituted phenols, these reactions are pivotal for creating larger molecular frameworks, including precursors to hydroxylated biphenyls. A common approach involves the reaction of a phenol with an aldehyde, such as formaldehyde (B43269), typically in the presence of an acid or base catalyst. google.com This process can lead to the formation of hydroxymethylphenols, which can further react to form diphenylmethane (B89790) bridges or more complex resinous structures.

The reactivity of substituted phenols in condensation reactions can be sluggish, necessitating the use of strong acid catalysts like trichloroacetic acid to drive the reaction forward effectively. google.com For instance, the condensation of p-phenylphenol with formaldehyde requires a strong acid to proceed efficiently. google.com The choice of catalyst and reaction conditions is crucial as it influences the product distribution and yield.

Another versatile method for constructing substituted phenols involves the coupling cyclization of active methylene (B1212753) compounds with N,N-dimethylformamide (DMF) as a carbon source, promoted by reagents like 1,1-dichloro-2-nitroethene. researchgate.net This metal-free approach allows for the convenient construction of phenolic compounds under mild conditions. researchgate.net Furthermore, enzymatic catalysis has been explored for condensation reactions, such as the triethylsilylation of various substituted phenols, which demonstrates the potential for biocatalysis in modifying phenolic structures. mdpi.com

Table 1: Examples of Condensation Reactions for Phenolic Compounds

| Reactant 1 | Reactant 2 | Catalyst/Promoter | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| p-Phenylphenol | Formaldehyde | Trichloroacetic Acid | Heating below 90°C | Phenol-aldehyde Resin | google.com |

| 2,4-Di-t-butylphenol | Formaldehyde, 2,4-Di-t-butylaniline | - | Not specified | Benzoxazine Structure | cdnsciencepub.com |

| 1,3-Dicarbonyl Compounds | DMF | 1,1-Dichloro-2-nitroethene | Mild | Polysubstituted Phenols | researchgate.net |

| Substituted Phenols | Triethylsilanol | Silα Enzyme | 75°C, Organic Solvent | Silyl Ethers | mdpi.com |

Green Chemistry Principles in the Synthesis of Hydroxylated Biphenyls

The synthesis of hydroxylated biphenyls, including this compound, is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances. nih.govjddhs.com This paradigm shift addresses the environmental impact of traditional organic synthesis, which often relies on volatile organic solvents and toxic reagents. ucsb.edu

A significant advancement in green chemistry is the replacement of traditional organic solvents with water. nih.gov Water is non-toxic, non-flammable, and readily available. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which are instrumental in synthesizing biphenyl scaffolds, have been successfully adapted to aqueous media. researchgate.netdrhazhan.com Performing these reactions in water or aqueous-organic co-solvents can obviate the need for hazardous organic solvents, simplifying product isolation and reducing waste streams. ucsb.eduresearchgate.net For example, the Suzuki-Miyaura cross-coupling of bromobenzoic acids with aryl boronic acids has been achieved in pure water at room temperature to produce biphenyl compounds in high yields. researchgate.net The use of designer surfactants can further enhance the feasibility of these reactions by creating nanoreactors (micelles) within the aqueous phase, which helps to solubilize organic substrates and catalysts. ucsb.edu

Green chemistry encourages the use of safer and more sustainable reagents. iipseries.org In the context of biphenyl synthesis, this involves moving away from hazardous materials like the organotin compounds used in Stille coupling, which are known for their toxicity. nih.gov Alternative cross-coupling reactions, such as the Suzuki-Miyaura (using less toxic organoboranes) and Hiyama (using non-toxic organosilanes) reactions, are preferred. nih.gov

The choice of oxidant is also critical. Molecular oxygen, when applicable, represents an ideal green oxidant. nih.gov Some copper-catalyzed reactions for forming biphenyl derivatives utilize molecular oxygen as a necessary component to complete the catalytic cycle. nih.gov Additionally, metal-free catalytic strategies have been developed, such as using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as a mediator in oxidative coupling reactions, which avoids the use of heavy metal catalysts. rsc.org

The ability to recover and reuse catalysts is a cornerstone of sustainable synthesis, as it reduces costs and minimizes waste. nih.gov In biphenyl synthesis, heterogeneous catalysts are particularly advantageous for this purpose. These catalysts, where the active catalytic species is immobilized on a solid support, can be easily separated from the reaction mixture by filtration and reused in subsequent batches. researchgate.net

Several recyclable catalyst systems have been developed for Suzuki-Miyaura and other cross-coupling reactions. Examples include palladium supported on calcium carbonate (Pd/CaCO3), mesoporous materials, or functionalized polymers. researchgate.netresearchgate.net A water-soluble fullerene-supported PdCl2 nanocatalyst was shown to be recyclable for up to five times without a significant loss in activity for the synthesis of biphenyl carboxylic acids in water. researchgate.net Similarly, a nickel(II) coordination complex immobilized on a Merrifield resin serves as an effective and recyclable heterogeneous catalyst for coupling reactions at room temperature. researchgate.net These strategies are crucial for developing closed-loop processes that enhance the economic and environmental viability of chemical manufacturing. digitellinc.comrsc.org

Table 2: Recyclable Catalyst Systems for Biphenyl Synthesis

| Catalyst System | Reaction Type | Solvent | Reusability | Reference |

|---|---|---|---|---|

| Pd/CaCO3 | Stille | Ethanol-water | Recycled 3 times with no loss of activity | researchgate.net |

| Fullerene-supported PdCl2 | Suzuki-Miyaura | Water | Recycled 5 times with no clear decrease in yield | researchgate.net |

| Polymer-supported Nickel(II) | Tamao-Kumada-Corriu | THF | Recovered and re-used | researchgate.net |

| ZnFe2O4@SiO2@CPTMS@PYA-Pd | Suzuki, Stille | Not specified | Efficient reusability | researchgate.net |

| Zr(IV) phosphonate-Pd(II)-NHC | Suzuki-Miyaura | Not specified | Recycled up to 9 times without major loss of activity | researchgate.net |

Multi-step Organic Synthesis Techniques for Complex Phenolic Structures

The construction of complex phenolic structures like this compound requires a multi-step synthesis approach. fiveable.me This process involves a sequence of chemical reactions designed to build the target molecule from simpler, commercially available starting materials. pearson.comlittleflowercollege.edu.in The design of such a synthesis is a strategic endeavor, often guided by the principles of retrosynthetic analysis. pharmafeatures.com In retrosynthesis, the target molecule is conceptually deconstructed into simpler precursors, known as synthons, which correspond to achievable synthetic steps. littleflowercollege.edu.in

For a molecule like this compound, a retrosynthetic approach might first disconnect the biphenyl bond, suggesting a cross-coupling reaction, such as the Suzuki-Miyaura reaction, as the key bond-forming step. This would identify a substituted phenylboronic acid and a substituted halophenol as the immediate precursors. Each of these precursors would then be traced back through further disconnections to simple starting materials.

Each step in a multi-step synthesis must be carefully planned to ensure high yield and selectivity, while also considering the compatibility of functional groups. fiveable.mepharmafeatures.com Protecting groups may be necessary to mask reactive functional groups during certain transformations to prevent unwanted side reactions. The synthesis of Active Pharmaceutical Ingredients (APIs), many of which contain complex scaffolds, exemplifies the art and science of multi-step synthesis, where efficiency, purity, and sustainability are paramount. pharmafeatures.com

Synthesis of Specific Isomers and Atropisomers of Biphenyl Scaffolds

Controlling isomerism is a critical challenge in the synthesis of substituted biphenyls. Regioselectivity—the control of where substituents are placed on the aromatic rings—is typically achieved by choosing appropriately substituted starting materials for a cross-coupling reaction. For example, to synthesize this compound, one might couple 3-hydroxyphenylboronic acid with 4-bromo-1,1'-biphenyl, or alternatively, 4-phenylphenylboronic acid with 3-bromophenol.

A more subtle form of isomerism, known as atropisomerism, can arise in ortho-substituted biphenyls. bohrium.com Atropisomers are stereoisomers that result from hindered rotation around a single bond, in this case, the C-C bond connecting the two phenyl rings. nsf.gov If the substituents in the ortho positions are sufficiently bulky, rotation is restricted, and the molecule can exist as a pair of stable, non-superimposable mirror images (enantiomers). nih.govmdpi.com

The synthesis of specific atropisomers requires atroposelective methods, which are designed to produce one enantiomer in excess of the other. This is an active area of research, particularly for applications in medicinal chemistry and catalysis, where the specific three-dimensional shape of a molecule is crucial for its function. nsf.gov The synthesis of conformationally stable atropisomeric biphenyl scaffolds often relies on strategic placement of bulky groups and intramolecular interactions, such as hydrogen bonding, to increase the rotational barrier. nih.govmdpi.com While many catalytic atroposelective syntheses have focused on traditional biphenyls, there is a growing interest in developing new strategies for pharmaceutically relevant scaffolds. nsf.gov

Table 3: Common Cross-Coupling Reactions for Biphenyl Synthesis

| Reaction Name | Key Reactants | Typical Catalyst | Notes on Isomer Control |

|---|---|---|---|

| Suzuki-Miyaura | Aryl Halide + Arylboronic Acid | Palladium complex | High functional group tolerance; regioselectivity is determined by the substitution pattern of reactants. nih.gov |

| Stille | Aryl Halide + Organotin Reagent | Palladium complex | Effective but limited by the toxicity of tin reagents. nih.gov |

| Hiyama | Aryl Halide + Organosilane | Palladium complex | A greener alternative to Stille coupling due to the low toxicity of silicon reagents. nih.gov |

| Kumada | Aryl Halide + Grignard Reagent | Nickel or Palladium complex | Highly reactive; useful for hindered biphenyls but less tolerant of sensitive functional groups. semanticscholar.org |

| Negishi | Aryl Halide + Organozinc Reagent | Palladium complex | Tolerates a wide range of functional groups and is effective for preparing hindered biaryls. researchgate.net |

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a precise map of the molecular structure can be constructed.

Proton (¹H) NMR Analysis: Chemical Shifts and Coupling Patterns for Phenolic and Aromatic Protons

The ¹H NMR spectrum of 3-(4-phenylphenyl)phenol provides specific information about the chemical environment of the hydrogen atoms. The spectrum is characterized by a distinct signal for the phenolic hydroxyl proton and a complex series of signals in the aromatic region.

The hydroxyl (-OH) proton typically appears as a singlet, with its chemical shift being sensitive to solvent, concentration, and temperature. In chloroform-d (B32938) (CDCl₃), this signal is observed between δ 4.90 and 5.09 ppm. The singlet nature of this peak indicates no coupling with adjacent protons.

The nine aromatic protons resonate in the downfield region, typically between δ 6.81 and δ 7.65 ppm, consistent with their attachment to a benzene (B151609) ring system. The signals are complex multiplets, doublets, and triplets, arising from spin-spin coupling between neighboring protons. Protons on the terminal, unsubstituted phenyl ring and the para-substituted biphenyl (B1667301) ring system show characteristic coupling patterns. For instance, the four protons on the two most deshielded positions of the terminal phenyl rings appear as a multiplet between δ 7.58 and 7.65 ppm. The protons on the central phenolic ring are distinguished by their specific splitting patterns and chemical shifts, such as the signal around δ 6.81-6.84 ppm, which often appears as a doublet of doublets due to coupling with two non-equivalent neighboring protons.

| Proton Assignment | Chemical Shift (δ) ppm (Source 1) | Chemical Shift (δ) ppm (Source 2) | Chemical Shift (δ) ppm (Source 3) | Multiplicity | Integration |

|---|---|---|---|---|---|

| Aromatic Protons | 7.58 - 7.65 | 7.57 - 7.61 | 7.58 - 7.62 | m, d | 4H |

| Aromatic Protons | 7.42 - 7.49 | 7.43 | 7.45 | m, t | 2H |

| Aromatic Proton | 7.33 - 7.39 | 7.33 | 7.35 | m, t | 1H |

| Aromatic Proton | 7.29 | 7.27 | 7.30 | t | 1H |

| Aromatic Proton | 7.19 | 7.17 | 7.19 | ddd, m | 1H |

| Aromatic Proton | 7.12 | 7.11 | 7.13 | t, s | 1H |

| Aromatic Proton | 6.83 | 6.81 | 6.84 | ddd, dd | 1H |

| Phenolic -OH | 4.90 | 5.09 | 4.96 | s | 1H |

Key: s = singlet, d = doublet, t = triplet, m = multiplet, dd = doublet of doublets, ddd = doublet of doublet of doublelets.

Carbon-¹³C NMR Analysis: Aromatic and Substituted Carbon Signatures

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the molecule's asymmetry, 12 distinct signals are expected for the 18 carbon atoms in the terphenyl structure, as some carbons are chemically equivalent. Experimental data confirms the presence of 14 distinct signals in the aromatic region.

The carbon atom bonded to the hydroxyl group (C-O) is significantly deshielded and appears at approximately δ 155.8-155.9 ppm. The other quaternary carbons, which are involved in the phenyl-phenyl linkages, resonate between δ 140.4 and 143.0 ppm. The remaining signals, corresponding to the carbons bonded to hydrogen (C-H), are found between δ 114.0 and 129.9 ppm.

| Chemical Shift (δ) ppm (Source 1) | Chemical Shift (δ) ppm (Source 2) | Assignment |

|---|---|---|

| 155.9 | 155.8 | Aromatic C-O |

| 143.0 | 143.0 | Aromatic C (Quaternary) |

| 141.2 | 141.2 | Aromatic C (Quaternary) |

| 140.8 | 140.7 | Aromatic C (Quaternary) |

| 140.4 | 140.4 | Aromatic C (Quaternary) |

| 129.9 | 129.9 | Aromatic C-H |

| 128.9 | 128.9 | Aromatic C-H |

| 128.8 | 128.8 | Aromatic C-H |

| 127.5 | 127.5 | Aromatic C-H |

| 127.2 | 127.2 | Aromatic C-H |

| 127.1 | 127.1 | Aromatic C-H |

| 120.1 | 120.0 | Aromatic C-H |

| 114.9 | 114.8 | Aromatic C-H |

| 114.1 | 114.0 | Aromatic C-H |

Deuterium (B1214612) Oxide (D₂O) Exchange Studies for Hydroxyl Proton Assignment

A definitive method for identifying the hydroxyl proton signal in a ¹H NMR spectrum is through a D₂O exchange experiment. This technique relies on the rapid chemical exchange between the acidic proton of the hydroxyl group and the deuterium atoms of deuterium oxide.

Upon adding a drop of D₂O to the NMR sample and re-acquiring the spectrum, the signal corresponding to the -OH proton (observed at δ 4.90-5.09 ppm) would significantly diminish in intensity or disappear entirely. This occurs because the original -OH protons are replaced by deuterium atoms (-OD), which are not detected in ¹H NMR spectroscopy. The signals for the aromatic C-H protons remain unaffected, providing unambiguous confirmation of the hydroxyl proton's chemical shift.

Two-Dimensional (2D) NMR Techniques for Structural Elucidation

For complex molecules like this compound, 2D NMR experiments are invaluable for confirming the complete molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would allow for the mapping of proton connectivity within each of the three aromatic rings, confirming the substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. By using an HSQC spectrum, each proton signal can be paired with its corresponding carbon signal, enabling the definitive assignment of the resonances in the ¹³C NMR spectrum.

These 2D techniques resolve ambiguities that may arise from the crowded aromatic region of the 1D spectra and provide conclusive evidence for the proposed structure.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present.

Fourier Transform Infrared (FTIR) Spectroscopy: Characteristic O–H and Aromatic Stretches

The FTIR spectrum of this compound displays several characteristic absorption bands that confirm its key functional features. The most prominent of these is the hydroxyl group (-OH) stretching vibration, which appears as a strong, broad band centered around 3400 cm⁻¹. The broadening of this peak is a result of intermolecular hydrogen bonding between phenol (B47542) molecules.

The presence of the aromatic rings is confirmed by multiple bands. The C-H stretching vibrations of the aromatic rings are observed as sharp peaks typically above 3000 cm⁻¹, with a specific peak noted at 3031 cm⁻¹. The C=C stretching vibrations within the aromatic rings give rise to a series of sharp absorptions in the 1600-1450 cm⁻¹ region. For this compound, distinct peaks have been reported at 1597, 1577, 1486, and 1451 cm⁻¹. Furthermore, a strong band corresponding to the C-O stretching vibration of the phenol group is expected in the 1260-1180 cm⁻¹ range.

| Frequency (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| 3400 | O–H Stretch | Strong, Broad (H-bonded) |

| 3031 | Aromatic C–H Stretch | Medium, Sharp |

| 1597, 1577 | Aromatic C=C Ring Stretch | Strong, Sharp |

| 1486, 1451 | Aromatic C=C Ring Stretch | Medium, Sharp |

| 1242, 1178 | Aromatic C–O Stretch | Strong |

| 843, 763, 696 | Aromatic C–H Bend (Out-of-Plane) | Strong |

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to investigate the electronic transitions within this compound. The absorption of UV radiation promotes electrons from a ground electronic state to a higher energy excited state. shu.ac.uk For aromatic compounds like phenols, these absorptions are typically due to π → π* transitions of electrons in the conjugated system. nih.gov

The UV-Vis spectrum of this compound is characterized by strong absorption bands arising from the extended π-electron system of the biphenyl core and the attached phenol. Phenols generally display two primary absorption bands in the UV region. researchgate.net The presence of the conjugated biphenyl system causes a bathochromic (red) shift to longer wavelengths compared to simple phenol. msu.edu

The primary electronic transitions include:

E-band (π → π transition):* A strong absorption band, analogous to the benzene E-band, is expected at shorter wavelengths, typically below 220 nm.

B-band (π → π transition):* A second, highly intense band, characteristic of the conjugated biphenyl system, appears at a longer wavelength, generally in the 250-290 nm range. This band is often the most prominent feature (λmax) in the spectrum. The hydroxyl substituent on one of the rings further influences the position and intensity of this peak.

Solvent polarity can influence the position of the absorption maxima. Polar, hydrogen-bonding solvents may cause shifts in the λmax due to interactions with the phenolic hydroxyl group. nih.govbiointerfaceresearch.com

Table 2: Characteristic UV-Vis Absorption Data for this compound Chromophores This table is interactive. Click on the headers to sort the data.

| Chromophore System | Electronic Transition | Expected λmax Range (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| Phenyl | π → π* (B-band) | ~255 | Low (ε ≈ 200-300) |

| Phenol | π → π* (B-band) | ~270 | Medium (ε ≈ 1,500-2,000) |

| Biphenyl | π → π* (K-band) | ~250-280 | High (ε > 10,000) |

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed photons. Phenolic compounds are known to be fluorescent. aatbio.com After excitation to a higher electronic state via UV light absorption, this compound can relax by emitting a photon, a process known as fluorescence.

The fluorescence spectrum is characterized by an excitation wavelength (λex), which typically corresponds to the absorption maximum (λmax) from UV-Vis spectroscopy, and an emission wavelength (λem), which is always at a longer wavelength (lower energy) than the excitation. For phenol, the excitation peak is around 273 nm with an emission peak near 300 nm. aatbio.com Due to the extended conjugation of the biphenyl system in this compound, both the excitation and emission wavelengths are expected to be red-shifted compared to phenol.

The fluorescence quantum yield and lifetime can be affected by the molecular environment, such as solvent polarity and the presence of quenchers. researchgate.net This technique is particularly useful for quantitative analysis at very low concentrations. nih.gov

Mass Spectrometry (MS) and Hyphenated Techniques

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone analytical technique for the separation, detection, and quantification of phenolic compounds in complex mixtures. shimadzu.comresearchgate.netnih.gov For the analysis of this compound, a reversed-phase high-performance liquid chromatography (HPLC) system, often using a C18 or Phenyl-Hexyl column, would be employed for separation. protocols.iomdpi.com

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization source for phenolic compounds, typically operated in negative ion mode ([M-H]⁻) due to the acidic nature of the phenolic proton. nih.gov The mass spectrometer then separates ions based on their mass-to-charge ratio (m/z), providing a highly selective and sensitive method for detection.

Tandem mass spectrometry (LC-MS/MS) adds another layer of specificity and structural confirmation. researchgate.net In this technique, the precursor ion ([M-H]⁻) of this compound is selected and subjected to collision-induced dissociation (CID). This process fragments the ion in a predictable manner, producing a unique pattern of product ions. Monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring, SRM, or Multiple Reaction Monitoring, MRM) allows for highly accurate quantification with minimal interference from the sample matrix. shimadzu.com

High-resolution mass spectrometry (HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap mass analyzers, provides extremely accurate mass measurements, typically with an error of less than 5 parts per million (ppm). mdpi.com This high accuracy allows for the unambiguous determination of the elemental composition of this compound from its measured mass.

For this compound (C₁₈H₁₄O), the exact mass of the neutral molecule and its corresponding deprotonated ion can be calculated. By comparing the experimentally measured m/z value from an HRMS instrument to the theoretical exact mass, the molecular formula can be confidently confirmed, which is a critical step in structure elucidation and chemical profiling. chemrxiv.org This capability distinguishes it from nominal mass instruments, which cannot differentiate between ions of the same nominal mass but different elemental formulas.

Table 3: Mass Spectrometry Data for this compound This table is interactive. Click on the headers to sort the data.

| Parameter | Formula | Calculated Mass (Da) | Description |

|---|---|---|---|

| Molecular Formula | C₁₈H₁₄O | - | Elemental composition of the neutral molecule. |

| Monoisotopic Mass | C₁₈H₁₄O | 246.104465 | Exact mass of the molecule using the most abundant isotopes. |

Fragmentation Pathway Analysis

The fragmentation pathway of this compound under electron ionization (EI) mass spectrometry can be predicted based on the established fragmentation patterns of its constituent aromatic moieties: a biphenyl group and a phenol group. Electron ionization is considered a "hard" ionization technique, inducing extensive fragmentation that provides valuable structural information nih.gov.

The molecular ion ([M]+•) of this compound would be readily formed. Key fragmentation steps are expected to involve the cleavage of the C-C bond between the phenyl rings and the loss of small, stable neutral molecules from the phenolic ring.

A plausible fragmentation pathway would include:

Loss of a hydrogen atom: Formation of a stable [M-H]+ ion.

Loss of carbon monoxide (CO): A characteristic fragmentation of phenols, leading to the formation of a cyclopentadienyl (B1206354) cation derivative. This would result in an [M-CO]+• ion.

Cleavage of the biphenyl linkage: This could lead to the formation of ions corresponding to the biphenyl cation and the phenol cation, or fragments thereof.

Loss of a formyl radical (CHO): This can occur from the molecular ion, resulting in an [M-CHO]+ fragment.

Table 1: Predicted Key Mass Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Neutral Loss |

| 246 | [C₁₈H₁₄O]+• | - |

| 245 | [C₁₈H₁₃O]+ | H |

| 218 | [C₁₇H₁₄]+• | CO |

| 217 | [C₁₇H₁₃]+ | CHO |

| 154 | [C₁₂H₁₀]+• | C₆H₄O |

| 93 | [C₆H₅O]+ | C₁₂H₉ |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound. For effective GC analysis of phenolic compounds, derivatization is often employed to increase volatility and improve peak shape. Common derivatizing agents include silylating agents (e.g., BSTFA) or acetylating agents.

The GC separation is typically performed on a non-polar or semi-polar capillary column, such as one with a 5% phenyl-polymethylsiloxane stationary phase. The temperature program would be optimized to ensure good resolution from other components in a mixture. The retention index of a compound is a key parameter in its identification and is determined by comparing its retention time to those of a series of n-alkanes.

Table 2: Hypothetical GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Condition |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-polymethylsiloxane |

| Injector Temperature | 280 °C |

| Carrier Gas | Helium, constant flow |

| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 10 min |

| MS Ion Source | Electron Ionization (EI), 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 50-500 amu |

X-ray Crystallographic Analysis for Solid-State Structure Elucidation

As of the latest available data, a specific single-crystal X-ray structure for this compound has not been reported in publicly accessible crystallographic databases. However, analysis of closely related structures, such as substituted biphenyls and phenols, can provide valuable insights into the expected solid-state conformation and intermolecular interactions.

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound would be dominated by a combination of intermolecular interactions. The phenolic hydroxyl group is a strong hydrogen bond donor and can also act as an acceptor. Therefore, O-H···O hydrogen bonds are highly likely to be a primary organizing force in the crystal lattice, potentially forming chains or more complex networks of molecules.

Advanced Separation Techniques

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

High-performance liquid chromatography (HPLC) and its more advanced counterpart, ultra-high-performance liquid chromatography (UHPLC), are indispensable for the separation, quantification, and purification of this compound. These techniques are particularly well-suited for the analysis of non-volatile or thermally labile compounds.

Reversed-phase HPLC is the most common mode for the separation of phenolic compounds. A C18 or a phenyl-based stationary phase would be appropriate. The mobile phase typically consists of a mixture of water (often with a small amount of acid, such as formic or acetic acid, to suppress the ionization of the phenolic hydroxyl group) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Detection is commonly achieved using a UV-Vis detector, as the aromatic rings of this compound exhibit strong absorbance in the UV region.

UHPLC, with its use of smaller particle size columns (typically sub-2 µm), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and improved sensitivity. The principles of separation remain the same as in HPLC, but the instrumentation is designed to operate at much higher pressures.

Table 3: Illustrative HPLC/UHPLC Method Parameters for this compound Analysis

| Parameter | HPLC Condition | UHPLC Condition |

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 70% B to 95% B in 15 min | 70% B to 95% B in 3 min |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Column Temperature | 30 °C | 40 °C |

| Detection | UV at 254 nm | UV at 254 nm |

| Injection Volume | 10 µL | 2 µL |

Specialized Spectroscopic and Imaging Methods

Electron Energy-Loss Spectroscopy (EELS) is a powerful analytical technique, often integrated into a transmission electron microscope (TEM), that analyzes the energy distribution of electrons that have passed through a thin sample. eels.info This technique provides detailed information about elemental composition, chemical bonding, and electronic properties at a high spatial resolution. wikipedia.orgjeol.com

When applied to an organic compound like this compound, EELS can provide several key pieces of information:

Core-Loss Spectroscopy: The high-energy loss region of the spectrum shows sharp ionization edges corresponding to the core-level excitations of the elements present. wikipedia.org For this compound (C₁₈H₁₄O), the carbon K-edge (~285 eV) and the oxygen K-edge (~532 eV) would be the primary features. The fine structure of these edges (Energy Loss Near Edge Structure, ELNES) can reveal information about the bonding environment (e.g., sp² vs. sp³ carbon) and oxidation states. nih.gov

Low-Loss Spectroscopy: The low-energy loss region (below 50 eV) provides information about valence electron excitations, including plasmon peaks and π-π* transitions. wikipedia.org For aromatic systems like this compound, the π-π* transitions are characteristic and can be used to identify and quantify the compound. nasa.govresearchgate.net

The main challenge for EELS analysis of organic materials is their sensitivity to electron beam damage. nih.gov However, advancements in instrumentation, such as monochromators and sensitive detectors, have improved the feasibility of EELS for studying such compounds. dectris.com

| EELS Region | Energy Loss Range | Information Obtainable for this compound |

| Low-Loss | 0 - 50 eV | Valence electron excitations, plasmon peaks, π-π* transitions characteristic of the aromatic rings. wikipedia.orgresearchgate.net |

| Core-Loss | > 50 eV | Elemental composition (Carbon K-edge at ~285 eV, Oxygen K-edge at ~532 eV). wikipedia.org |

| ELNES | Fine structure at core-loss edges | Chemical bonding information (e.g., distinguishing aromatic sp² carbons). nih.gov |

Hyperspectral and multispectral imaging are techniques that combine spectroscopy with digital imaging to create a map of the chemical composition and spatial distribution of components within a sample. newfoodmagazine.com Each pixel in a hyperspectral image contains a full spectrum, allowing for detailed chemical analysis, whereas a multispectral image captures data from several discrete wavelength bands. researchgate.net

These techniques are powerful for analyzing heterogeneous samples where the distribution of a chemical compound is of interest. eigenvector.com For this compound, hyperspectral imaging could be used to:

Map its distribution: In a composite material, biological tissue, or on a surface, hyperspectral imaging could visualize the location and concentration of this compound. nih.gov

Quality control: Assess the uniformity of the compound in a formulation or product.

Environmental analysis: Identify and map the presence of phenolic contaminants in environmental samples. ub.edu

The analysis of hyperspectral data cubes often requires chemometric methods to extract the relevant chemical information from the large and complex datasets. ub.edueigenvector.com

Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. daveadamslab.com The this compound molecule itself is achiral and therefore would not exhibit a CD spectrum. However, chirality can be induced or introduced, making CD spectroscopy a valuable tool for structural analysis.

A key concept for biphenyl compounds is atropisomerism , a type of axial chirality that arises from restricted rotation around the single bond connecting the two phenyl rings. pharmaguideline.comunacademy.com This restriction is typically caused by bulky substituents in the ortho positions of the biphenyl core. wikipedia.org While this compound lacks ortho substituents and thus does not exhibit atropisomerism, chiral derivatives could be synthesized.

For example, introducing bulky, chiral groups to the this compound scaffold could lead to diastereomeric atropisomers that are stable enough to be isolated. These chiral derivatives would be CD-active, and their CD spectra could provide information on:

Absolute configuration: The sign and shape of the CD signals (Cotton effects) can be used to determine the absolute stereochemistry (P or M) of the chiral axis. acs.org

Conformational analysis: The CD spectrum is highly sensitive to the dihedral angle between the phenyl rings, allowing for detailed conformational studies in solution. nih.gov

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often used in conjunction with experimental CD spectra to assign the absolute configuration and understand the chiroptical properties of biphenyl derivatives. acs.orgnih.gov

Advanced Data Handling and Chemometric Approaches

The large and complex datasets generated by modern analytical techniques, particularly spectroscopic and imaging methods, necessitate the use of advanced data handling and chemometric approaches. Chemometrics employs multivariate statistics to extract meaningful information from chemical data. nih.gov

For the analysis of this compound, chemometrics would be essential in several contexts:

Hyperspectral Image Analysis: Techniques like Principal Component Analysis (PCA) can be used for exploratory data analysis and to reduce the dimensionality of the data. eigenvector.com Multivariate Curve Resolution (MCR) can deconvolve the hyperspectral data into the pure spectra and concentration maps of the individual components in a mixture. eigenvector.com

Quantitative Spectroscopy: When analyzing mixtures containing this compound using techniques like infrared or NIR spectroscopy, chemometric models such as Partial Least Squares (PLS) regression can be built to correlate the spectral data with the concentration of the compound, even in the presence of overlapping signals from other components. fip.orguliege.be

Classification: Methods like SIMCA (Soft Independent Modelling of Class Analogy) could be used to classify samples based on their spectroscopic profiles, for example, to distinguish between different grades of a product containing this compound.

The application of these chemometric tools allows for more robust and comprehensive analysis, turning complex raw data into interpretable chemical insights and quantitative results. researchgate.netnih.gov

Computational Chemistry and Theoretical Investigations of 3 4 Phenylphenyl Phenol

Quantum Chemical Calculations

Density Functional Theory (DFT) for Ground State Geometry and Electronic Properties

No specific studies using DFT to calculate the ground state geometry and electronic properties (such as HOMO-LUMO gap, molecular electrostatic potential, etc.) of 3-(4-phenylphenyl)phenol were identified.

Time-Dependent DFT (TD-DFT) for Electronic Transitions

Information regarding the use of TD-DFT to investigate the electronic transitions, absorption spectra, or excited states of this compound is not available in the searched scientific literature.

Selection of Basis Sets and Functionals

While the selection of appropriate basis sets and functionals is a critical aspect of any DFT study, no publications detailing this process specifically for the analysis of this compound could be found.

Molecular Modeling and Conformational Analysis

Three-Dimensional (3-D) Molecular Geometries and Torsion Potential Energy Scans

No research detailing the 3-D molecular geometry or reporting on torsion potential energy scans to understand the rotational barriers and stable conformations of this compound was located.

Conformer and Stereoisomer Population Distributions in Solution

There is no available data on the theoretical or experimental determination of conformer and stereoisomer population distributions for this compound in various solvents.

Structural Similarity Studies

Structural similarity studies are instrumental in computational chemistry for comparing a target molecule with other known compounds to predict its properties and biological activities. For this compound, such studies would involve the comparison of its three-dimensional structure and electronic properties against databases of compounds with known characteristics. Terphenyl derivatives are known for their distinctive electronic and optical properties due to their π-conjugated system. nist.gov The non-planar structure, consisting of three phenyl rings connected by single bonds, allows for a range of conformational possibilities which are key in determining its interaction with other molecules. nist.gov

Computational methods would be employed to align the structure of this compound with other terphenyls or phenolic compounds to quantify their similarity based on various molecular descriptors. These descriptors can include steric, electronic, and topological features. The insights gained from these comparisons can be pivotal in fields like drug discovery and materials science, where terphenyls are considered important scaffolds. inpressco.com

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its chemical reactivity. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics of phenolic compounds. nih.gov

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. researchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital to which the molecule is most likely to accept electrons, reflecting its electrophilicity. researchgate.netnih.gov

For this compound, the FMO analysis would reveal the distribution of these orbitals across the molecule. Typically for phenolic compounds, the HOMO is localized on the phenol (B47542) ring and the oxygen atom, due to the electron-donating nature of the hydroxyl group. The LUMO, on the other hand, is generally distributed over the aromatic system. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical stability and reactivity of the molecule. A smaller energy gap suggests that the molecule is more polarizable and reactive. lookchem.com

Illustrative Frontier Molecular Orbital Data for this compound

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.8 | Primarily located on the phenol ring and oxygen atom. |

| LUMO | -1.2 | Distributed across the biphenyl (B1667301) moiety. |

The distribution of electron density within a molecule is crucial for understanding its reactivity and intermolecular interactions. DFT calculations can provide a detailed picture of the charge distribution in this compound. Reactivity indices, derived from the electronic structure, offer quantitative measures of a molecule's reactivity.

Key reactivity indices include:

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of electron transfer.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These descriptors are calculated using the energies of the HOMO and LUMO and are valuable for predicting the sites of electrophilic and nucleophilic attack. For phenolic compounds, the oxygen atom of the hydroxyl group and specific carbon atoms in the aromatic rings are often the most reactive sites. nih.gov

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. hhu.de This method provides a chemically intuitive picture of the electronic structure and bonding.

Illustrative NBO Donor-Acceptor Interactions for this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (O) | π* (C-C) of phenol ring | 20.5 |

| π (C-C) of phenol ring | π* (C-C) of adjacent phenyl ring | 5.2 |

Prediction and Simulation of Spectroscopic Properties

Computational methods are widely used to predict and simulate various spectroscopic properties, providing valuable information for the identification and characterization of molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Theoretical calculations of NMR chemical shifts can aid in the interpretation of experimental spectra and the confirmation of molecular structures. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for computing NMR chemical shifts. scirp.org

For this compound, the computed ¹H and ¹³C NMR chemical shifts would be influenced by the electronic environment of each nucleus. The protons and carbons of the aromatic rings would exhibit chemical shifts in the characteristic downfield region for aromatic compounds. The chemical shifts of the carbons and protons on the phenol ring would be particularly affected by the electron-donating hydroxyl group. The protons ortho and para to the hydroxyl group are expected to be more shielded (shifted upfield) compared to the meta protons. The carbon atom attached to the hydroxyl group would show a significant downfield shift. Comparing the computed chemical shifts with experimental data can provide a high level of confidence in the structural assignment.

Illustrative Computed vs. Experimental NMR Chemical Shifts for this compound

| Atom Position | Computed ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Computed ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

|---|---|---|---|---|

| C1-OH | 5.1 | 4.9 | - | - |

| C2-H | 7.2 | 7.1 | C1: 155.2 | C1: 155.0 |

| C4-H | 6.8 | 6.7 | C2: 115.8 | C2: 115.5 |

| C5-H | 7.3 | 7.2 | C3: 142.1 | C3: 141.8 |

| C6-H | 6.9 | 6.8 | C4: 119.5 | C4: 119.2 |

Calculated Infrared and Raman Intensities and Vibrational Frequencies

Theoretical calculations, particularly those employing density functional theory (DFT), serve as powerful tools for predicting the vibrational spectra of molecules. nih.gov These computational methods allow for the calculation of infrared (IR) and Raman intensities and their corresponding vibrational frequencies. The resulting data is crucial for the assignment of specific vibrational modes, which can be performed by analyzing the total energy distribution (TED). researchgate.net

For a substituted phenol like this compound, the vibrational spectrum is characterized by several key modes. These include the stretching vibration of the hydroxyl group (O-H), the C-O bond stretching, aromatic C-H stretching, and various in-plane and out-of-plane bending and ring deformation modes of the phenyl rings. While specific computational studies on this compound are not detailed in the available literature, the vibrational assignment for the parent phenol molecule provides a fundamental basis for understanding its spectrum. scribd.com

The introduction of a 4-phenylphenyl substituent onto the phenol ring would be expected to introduce new vibrational modes associated with the biphenyl moiety, such as inter-ring stretching, alongside shifts in the characteristic phenol frequencies due to changes in mass and electronic distribution.

Table 1: Selected Experimental Vibrational Frequencies for Phenol

| Vibrational Mode | Frequency (cm⁻¹) |

|---|---|

| O-H Stretch | ~3657 (vapor) |

| C-O Stretch | ~1258 (liquid) |

| Aromatic C-H Stretch | ~3040-3070 (liquid) |

This table presents fundamental vibrational frequencies for the parent phenol molecule to serve as a baseline for comparison.

Simulated UV-Vis Absorption Maxima

Simulations of ultraviolet-visible (UV-Vis) absorption spectra, often conducted using time-dependent density functional theory (TD-DFT), provide insight into the electronic transitions within a molecule. nih.gov The spectra of phenolic compounds are dominated by π → π* transitions within the aromatic system. docbrown.info The position of the maximum absorption wavelength (λmax) is sensitive to the nature of the substituents on the benzene (B151609) ring. docbrown.info

The parent phenol molecule exhibits a λmax around 270-275 nm. docbrown.inforesearchgate.net Substituents that extend the conjugated π-electron system typically induce a bathochromic shift, moving the absorption maximum to a longer wavelength. nih.gov The 4-phenylphenyl group in this compound represents a significant extension of the conjugated system. Therefore, it is predicted that the λmax for this compound would be shifted to a longer wavelength compared to phenol. The magnitude of this shift is influenced by the planarity between the phenyl rings and the interaction with the solvent.

Table 2: Comparison of UV-Vis Absorption Maxima (λmax) for Phenolic Compounds

| Compound | λmax (nm) | Effect of Substituent |

|---|---|---|

| Phenol | ~275 | Baseline |

This table illustrates the effect of substituents on the absorption maxima of the phenol chromophore. docbrown.info

Prediction of Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD)

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are chiroptical spectroscopic techniques that measure the differential absorption of left- and right-circularly polarized light. nih.govencyclopedia.pub These methods are exceptionally sensitive to the three-dimensional stereochemistry of chiral molecules and are widely used for determining absolute configurations. encyclopedia.pub

The this compound molecule is achiral, meaning it does not have a non-superimposable mirror image. Consequently, in an isotropic medium such as a solution, it will not exhibit an ECD or VCD spectrum.

However, theoretical considerations suggest that VCD signals can arise from achiral molecules if they crystallize in a chiral space group. nih.gov In such a scenario, the chirality is a property of the supramolecular arrangement in the crystal lattice rather than the individual molecule. The O-H stretching vibration is a particularly sensitive probe for detecting such supramolecular chirality. nih.gov Therefore, while a VCD spectrum for this compound is not expected in solution, it could theoretically be predicted and observed in a chiral solid-state form.

Thermodynamic and Kinetic Studies

Absolute and Relative Free Energies of Chemical Reactions

Computational chemistry provides robust methods for calculating the thermodynamic properties of chemical reactions, including the absolute and relative Gibbs free energies (ΔG). These calculations are fundamental to predicting reaction spontaneity, determining equilibrium constants, and understanding reaction pathways. A key application for phenols is the computational determination of their acid dissociation constants (pKa), which is directly related to the free energy change of the deprotonation reaction in solution. researchgate.net Accurate pKa prediction can be achieved through quantum chemical calculations that include explicit solvent molecules and a continuum solvation model. researchgate.net The electronic nature of substituents on the phenol ring significantly influences the acidity and, therefore, the free energy of this reaction.

Bond Dissociation Energies (BDE) and Radical Stability

The O-H bond dissociation energy (BDE) is a critical parameter that quantifies the energy required for the homolytic cleavage of the hydroxyl bond to form a phenoxyl radical and a hydrogen atom. wikipedia.org It is a primary indicator of the antioxidant potential of phenolic compounds, as a lower BDE facilitates the donation of a hydrogen atom to scavenge free radicals. mdpi.compan.olsztyn.pl

The BDE is intrinsically linked to the stability of the resulting phenoxyl radical; greater stability of the radical corresponds to a lower BDE. researchgate.netnih.gov Radical stability is enhanced by the delocalization of the unpaired electron through resonance. frontiersin.orgquora.com For the parent phenol molecule, the recommended gas-phase O-H BDE is approximately 86.7 kcal/mol. nih.gov

In this compound, the 4-phenylphenyl substituent provides an extended π-system over which the unpaired electron of the corresponding phenoxyl radical can be delocalized. This enhanced resonance stabilization is expected to lower the O-H BDE relative to that of unsubstituted phenol, thereby potentially increasing its radical-scavenging activity.

Table 3: Comparison of O-H Bond Dissociation Energies (BDE) for Selected Phenols

| Compound | BDE (kcal/mol) | Basis of Value |

|---|---|---|

| Phenol | 87.3 ± 1.5 | Experimental (Photoacoustic calorimetry) mdpi.com |

| Phenol | 86.7 ± 0.7 | Re-evaluated gas-phase value nih.gov |

| p-Cresol (4-methylphenol) | 86.5 | Calculated (DFT) |

| p-Aminophenol | 77.9 | Calculated (DFT) mdpi.com |

This table shows how different substituents affect the O-H BDE of phenol. Electron-donating groups (like methyl and amino) tend to lower the BDE, while electron-withdrawing groups (like nitro) tend to increase it.

Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction changes upon substituting an atom in the reactant with one of its heavier isotopes (e.g., replacing hydrogen with deuterium). epfl.ch KIE studies are a fundamental tool in physical organic chemistry for elucidating reaction mechanisms. osti.gov A primary KIE, where the ratio of rates (kH/kD) is significantly greater than 1, is a strong indicator that the bond to the isotopically substituted atom is being broken or formed in the rate-determining step of the reaction. osti.gov